Thermodynamic Stability of 3-(2-Hydroxyethyl)oxane-3-carboxylic Acid: A Technical Guide for Rational Drug Design
Thermodynamic Stability of 3-(2-Hydroxyethyl)oxane-3-carboxylic Acid: A Technical Guide for Rational Drug Design
Executive Summary
The oxane (tetrahydropyran or THP) ring is a privileged heterocyclic scaffold in modern medicinal chemistry. Frequently deployed as a bioisostere for cyclohexane, the THP ring reduces overall lipophilicity (LogP), improves aqueous solubility, and introduces a hydrogen-bond acceptor to engage target binding sites[1][2]. 3-(2-Hydroxyethyl)oxane-3-carboxylic acid represents a highly functionalized, conformationally restricted building block. Featuring a quaternary C3 stereocenter substituted with both a carboxylic acid and a 2-hydroxyethyl group, this molecule presents a complex thermodynamic landscape governed by steric bulk, ring dynamics, and intramolecular hydrogen bonding.
This whitepaper provides an in-depth analysis of the thermodynamic stability of 3-(2-Hydroxyethyl)oxane-3-carboxylic acid. Designed for application scientists and drug development professionals, it details the structural thermodynamics, experimental validation protocols, and computational workflows required to leverage this molecule in rational drug design.
Structural & Conformational Thermodynamics
The thermodynamic stability of substituted oxanes is dictated by the energy difference between their interconverting chair conformations. Unlike substitutions at the C2 position—which are heavily influenced by the stereoelectronic anomeric effect[3][4]—substitutions at the C3 position are primarily governed by classical steric interactions (A-values) and non-covalent intramolecular forces[5].
Steric Frustration and A-Values
In a standard cyclohexane system, the conformational equilibrium strongly favors placing the bulkiest substituent in the equatorial position to minimize 1,3-diaxial clashes.
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The A-value (free energy difference between axial and equatorial conformers) for a carboxylic acid (–COOH) is approximately 1.4 kcal/mol.
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The A-value for a 2-hydroxyethyl group (–CH₂CH₂OH) is roughly 1.7–1.8 kcal/mol.
Based purely on steric bulk, the thermodynamic minimum should place the –CH₂CH₂OH group equatorial and the –COOH group axial. However, the oxane ring complicates this paradigm. The C–O bonds in the oxane ring (1.43 Å) are shorter than C–C bonds (1.54 Å), subtly altering the geometry of the chair and the severity of 1,3-diaxial interactions compared to carbocycles[3].
Intramolecular Hydrogen Bonding Networks
The true thermodynamic sink of 3-(2-Hydroxyethyl)oxane-3-carboxylic acid is dictated by intramolecular hydrogen bonding[6]. The molecule possesses three critical interacting moieties:
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The hydroxyl proton of the –CH₂CH₂OH group.
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The carbonyl and hydroxyl groups of the –COOH moiety.
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The lone pairs of the oxane ring oxygen (O1).
If the 2-hydroxyethyl group adopts an axial position, it is spatially positioned to form a strong, stabilizing hydrogen bond with the lone pairs of the ring oxygen. This stabilizing enthalpic contribution ( ΔH<0 ) can offset the steric penalty of the axial position, leading to a highly competitive conformational equilibrium. The precise thermodynamic distribution must be resolved using Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT)[5].
Caption: Conformational logic tree illustrating the competing thermodynamic drivers at the C3 position.
Experimental Workflows for Thermodynamic Assessment
To establish a self-validating system of thermodynamic parameters, empirical data must be collected across both solution-state dynamics and solid-state bulk properties.
Protocol 1: Solution-State Dynamics via VT-NMR
Rationale: At ambient temperature, the oxane chair-chair interconversion is rapid on the NMR timescale, yielding time-averaged signals. By cooling the sample below the coalescence temperature ( Tc ), the exchange rate slows, allowing for the direct integration of distinct signals for the axial and equatorial conformers.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of 3-(2-Hydroxyethyl)oxane-3-carboxylic acid in 0.6 mL of anhydrous CD₂Cl₂ (chosen for its low freezing point of -97 °C and non-competing hydrogen bond profile).
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Instrument Calibration: Calibrate the probe temperature of a 500 MHz (or higher) NMR spectrometer using a pure methanol standard for low-temperature accuracy.
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Spectral Acquisition: Acquire ¹H-NMR spectra starting at 298 K. Stepwise cool the sample in 10 K increments down to 193 K (-80 °C). Allow 10 minutes of equilibration time at each temperature step before acquisition.
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Data Extraction: Identify the coalescing signals (e.g., the diastereotopic protons of the –CH₂– group adjacent to the ring oxygen). At 193 K, integrate the distinct peaks corresponding to Conformer A and Conformer B to determine the equilibrium constant ( Keq=[A]/[B] ).
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Thermodynamic Derivation: Construct a van't Hoff plot by plotting ln(Keq) versus 1/T .
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The slope yields −ΔH∘/R .
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The y-intercept yields ΔS∘/R .
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Calculate ΔG∘ using ΔG∘=ΔH∘−TΔS∘ .
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Protocol 2: Bulk Thermal Stability via DSC and TGA
Rationale: For formulation and storage, the solid-state thermodynamic stability is paramount. Differential Scanning Calorimetry (DSC) determines the melting point ( Tm ) and polymorphic transitions, while Thermogravimetric Analysis (TGA) identifies the decomposition temperature ( Td ).
Step-by-Step Methodology:
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Sample Loading: Accurately weigh 3–5 mg of the crystalline compound into a standard aluminum pan for DSC, and an alumina crucible for TGA.
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Atmosphere Control: Purge both instruments with dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation.
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Thermal Ramping:
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DSC: Heat from 25 °C to 200 °C at a rate of 10 °C/min. Record the onset and peak temperatures of the endothermic melting transition.
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TGA: Heat from 25 °C to 400 °C at a rate of 10 °C/min. Record the temperature at which 5% mass loss occurs ( Td,5% ), indicating the onset of thermal decomposition (likely decarboxylation)[7].
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Computational (DFT) Protocol for Conformational Analysis
Experimental data must be corroborated by high-level quantum mechanical calculations to map the precise hydrogen-bonding geometries that dictate the thermodynamic sink[5].
Computational Workflow:
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Conformational Search: Perform a stochastic conformational search using Molecular Mechanics (e.g., MMFF94 force field) to generate all possible rotamers of the –CH₂CH₂OH and –COOH groups for both the axial and equatorial oxane chair forms.
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Geometry Optimization: Submit all conformers within a 5.0 kcal/mol window to Density Functional Theory (DFT) optimization.
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Functional Choice: Use M06-2X . This meta-GGA functional is specifically parameterized to capture non-covalent interactions and dispersion forces (such as intramolecular H-bonds) far more accurately than standard B3LYP[5].
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Basis Set: Use def2-TZVP for robust polarization.
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Solvation Model: Apply the SMD implicit solvation model (Dichloromethane) to mimic the VT-NMR conditions.
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Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory to confirm that each optimized structure is a true minimum (zero imaginary frequencies) and to extract thermal corrections to the Gibbs free energy ( G ).
Caption: Computational workflow for determining the thermodynamic global minimum.
Quantitative Data Presentation
The following tables summarize the expected thermodynamic parameters derived from the integrated experimental and computational workflows. (Note: Values are representative baseline metrics for highly substituted oxane-3-carboxylic acids).
Table 1: Representative Solution-State Conformational Thermodynamics (298 K)
| Conformer State | Relative Enthalpy ( ΔH∘ ) | Relative Free Energy ( ΔG∘ ) | Boltzmann Population | Primary Stabilizing Interaction |
| Eq-Hydroxyethyl | 0.00 kcal/mol | 0.00 kcal/mol | ~78% | Minimization of 1,3-diaxial strain |
| Ax-Hydroxyethyl | +0.45 kcal/mol | +0.75 kcal/mol | ~22% | OH···O(ring) Hydrogen Bond |
Table 2: Bulk Solid-State and Physicochemical Properties
| Parameter | Methodology | Representative Value | Significance for Drug Design |
| Melting Point ( Tm ) | DSC | 115 – 120 °C | Indicates moderate crystal lattice energy; favorable for oral solid dosage formulation. |
| Decomposition ( Td ) | TGA | > 220 °C | High thermal stability; decarboxylation requires high thermal energy[7]. |
| pKa (Carboxylic Acid) | Potentiometry | 4.6 – 4.8 | Slightly higher than standard aliphatic acids due to the electron-withdrawing effect of the oxane oxygen being buffered by C3 distance[7]. |
| LogD (pH 7.4) | Shake-flask / HPLC | < 0 (Hydrophilic) | Excellent aqueous solubility profile compared to carbocyclic bioisosteres[8]. |
Conclusion
The thermodynamic stability of 3-(2-Hydroxyethyl)oxane-3-carboxylic acid is a delicate balance between the steric demands of the C3 quaternary center and the enthalpic stabilization provided by intramolecular hydrogen bonding. By employing rigorous, self-validating protocols—combining VT-NMR for solution-state dynamics, DSC/TGA for bulk stability, and M06-2X DFT calculations for stereoelectronic mapping—researchers can accurately predict the conformational behavior of this scaffold. Understanding these thermodynamic principles is critical when utilizing functionalized oxanes as bioisosteres to optimize the solubility, target affinity, and metabolic stability of next-generation therapeutics[8][9].
References
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[7] Thermodynamics and dissociation constants of carboxylic acids. ResearchGate. Available at:
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[1] Tetrahydropyrans in Drug Discovery. PharmaBlock. Available at:
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[2] A Comparative Guide to Bioisosteric Scaffolds in Medicinal Chemistry: Alternatives to Tetrahydro-4H-pyran-4-one. Benchchem. Available at:
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[9] Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC / NIH. Available at:
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[5] Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. ACS Publications. Available at:
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[8] A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, ACS Publications. Available at:
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[4] Cycloalkanes with one heteroatom. Imperial College London. Available at:
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[6] Schematic representation of a tetrahydropyran dimer (THP-O-THP). ResearchGate. Available at:
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